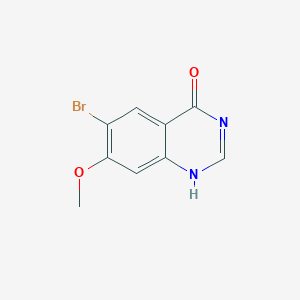

6-bromo-7-methoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6-bromo-7-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJIADZBJSYSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)NC=NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid Precursor Functionalization

A widely adopted route involves cyclizing substituted anthranilic acids with formamidine acetate or urea. For 6-bromo-7-methoxy-1H-quinazolin-4-one, the precursor 5-bromo-4-methoxyanthranilic acid is synthesized via sequential bromination and O-methylation of 4-hydroxyanthranilic acid. Key steps include:

-

Bromination : Treatment of 4-methoxyanthranilic acid with in acetic acid at 50°C for 6 hours yields 5-bromo-4-methoxyanthranilic acid (yield: 78%).

-

Cyclization : Reacting the brominated precursor with formamidine acetate in acetonitrile at 80°C for 18 hours in the presence of (2 mol%) and (3 mol%) generates the quinazolinone core.

Reaction Conditions :

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the formamidine nitrogen on the carbonyl carbon of the anthranilic acid derivative, followed by intramolecular cyclization and dehydration. The methoxy group at position 7 directs bromine electrophiles to position 6 through resonance stabilization, ensuring regioselectivity.

Halogen Exchange and Post-Cyclization Modifications

Bromination of Methoxy-Substituted Quinazolinones

An alternative approach involves brominating preformed 7-methoxyquinazolin-4-one intermediates. For example:

-

Synthesis of 7-Methoxyquinazolin-4-One : Cyclizing 4-methoxyanthranilic acid with formamide in DMF at 120°C.

-

Bromination : Treating the intermediate with (N-bromosuccinimide) in under UV light introduces bromine at position 6 (yield: 65%).

Optimization Notes :

-

Radical bromination with avoids isomerization observed in electrophilic substitution.

-

Solvent polarity critically affects regioselectivity; nonpolar solvents favor bromination at the electron-deficient position 6.

One-Pot Synthesis via Multicomponent Reactions

Recent advances leverage one-pot strategies to minimize intermediate isolation. A representative protocol includes:

-

Simultaneous Methylation and Cyclization : Reacting 5-bromoanthranilic acid with methyl iodide and formamidine acetate in -DMF at 100°C.

-

Workup : Acidification to pH 2–3 precipitates the product, which is purified via recrystallization from ethanol.

Advantages :

-

Reduced reaction time (12–15 hours vs. 18–20 hours in stepwise methods).

-

Solvent recovery rates exceed 90%, enhancing sustainability.

Comparative Analysis of Synthetic Routes

Key Observations :

-

Cyclocondensation offers superior yields but requires specialized precursors.

-

Bromination post-cyclization is less efficient but avoids handling hazardous brominating agents during early stages.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

6-bromo-7-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and enhanced reactivity.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as an anticancer agent . Research indicates that it can inhibit cell proliferation by targeting specific enzymes involved in cell signaling pathways. The ability to intercalate into DNA suggests that it may disrupt replication and transcription processes, further contributing to its anticancer properties .

Antimicrobial Activity

Quinazolinone derivatives, including 6-bromo-7-methoxy-1H-quinazolin-4-one, have shown significant antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential utility in treating resistant infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for understanding its therapeutic effects and could lead to the development of new drugs targeting diseases linked to enzyme dysregulation .

Signal Transduction Modulation

Research suggests that this compound may modulate signal transduction pathways by interacting with receptors or signaling proteins. This property is particularly relevant in cancer biology, where altered signaling pathways contribute to tumor growth and progression.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Activity : A study demonstrated that derivatives of quinazolinones exhibit potent antitumor activity with IC50 values in the nanomolar range, showcasing their potential as effective anticancer agents .

- Antimicrobial Efficacy : Research indicated that compounds similar to this compound showed significant antibacterial activity against gram-positive bacteria, reinforcing their role in combating antibiotic resistance .

- Mechanism of Action : Investigations into the mechanism of action revealed that this compound could inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression .

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinazolinone derivatives are highly tunable, with substituents at positions 6 and 7 significantly altering their chemical and biological profiles. Below is a comparative analysis with key analogues:

7-Bromo-6-chloro-4(3H)-quinazolinone (Cebrazolone)

- Structure : Bromine at position 7, chlorine at position 6.

- Applications : Used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors .

- Key Differences: The chloro substituent at position 6 (vs. This may enhance interactions with biological targets but reduce solubility compared to methoxy-containing derivatives.

7-Bromo-1H-quinazolin-4-one

- Hazards : Classified as harmful via inhalation, skin contact, or ingestion, highlighting the need for careful handling in synthetic workflows .

- Key Differences : The absence of a methoxy group at position 7 simplifies the structure but may reduce binding affinity in pharmacological contexts due to fewer hydrogen-bonding opportunities.

6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one

- Structure: Amino group at position 6, a thioether-linked 4-methoxybenzyl group at position 7.

- Pharmacology: Demonstrates enhanced kinase inhibitory activity due to the amino group’s nucleophilic character and the thioether’s lipophilicity, which improves membrane permeability .

- Key Differences: The thioether and amino substituents (vs. bromine and methoxy in the target compound) suggest divergent biological mechanisms, with the latter prioritizing halogen-mediated hydrophobic interactions.

Data Table: Comparative Properties

Research Findings and Trends

- Electrophilicity vs. Solubility : Halogenated derivatives (e.g., bromo/chloro) exhibit increased electrophilicity, favoring covalent binding to biological targets like kinases. Methoxy groups improve solubility but may reduce reactivity .

- Pharmacological Optimization : The combination of bromine (hydrophobic anchor) and methoxy (polar group) in the target compound could balance target affinity and pharmacokinetic properties, though this requires experimental validation.

- Synthetic Challenges : Bromine at position 6 (as in the target compound) may introduce steric hindrance during synthesis compared to position 7 bromination, as seen in Cebrazolone .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-bromo-7-methoxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, 5-bromoanthranilic acid reacts with o-aminobenzoyl chloride in pyridine to form a benzoxazinone intermediate, which is then treated with hydrazine hydrate under reflux (120–130°C) to yield the quinazolinone derivative. Key parameters include solvent choice (e.g., pyridine for cyclization), reaction time (3 hours), and temperature control to avoid decomposition .

- Optimization : Yield improvements (up to 75%) are achieved by recrystallization in super-dry ethanol and monitoring via TLC for reaction completion .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Key Techniques :

- 1H/13C NMR : Assign peaks using DMSO-d6 as the solvent. For example, aromatic protons appear at δ 8.30–6.89 ppm, with bromine-induced deshielding .

- LC-MS : Confirm molecular weight (e.g., m/z = 391/393 [M]+ for brominated derivatives) and purity (>98%) .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine position, methoxy groups) impact the biological activity of quinazolin-4-one derivatives?

- Experimental Design :

- Analog Synthesis : Replace bromine with other halogens (e.g., chloro, iodo) or vary methoxy positioning .

- Pharmacological Screening : Test CNS depressant or analgesic activity using murine models (e.g., tail-flick test). For example, 2,3-disubstituted derivatives show enhanced activity due to improved stability .

Q. What strategies mitigate side reactions (e.g., dimerization) during quinazolinone synthesis?

- Preventive Measures :

- Microwave-Assisted Synthesis : Reduces reaction time (1 hour vs. 3 hours), minimizing side products .

- Protecting Groups : Use acetyl or benzyl groups to block reactive amines during cyclization .

Q. How can researchers reconcile contradictory data between in vitro and in vivo pharmacological studies for quinazolin-4-one derivatives?

- Methodological Adjustments :

- Dosage Optimization : Adjust in vivo doses based on pharmacokinetic parameters (e.g., bioavailability from LC-MS plasma analysis) .

- Model Selection : Use disease-specific models (e.g., neuropathic pain models for analgesics) to improve translational relevance .

Analytical and Safety Considerations

Q. What are the best practices for handling brominated quinazolinones in the laboratory?

- Safety Protocols :

- Use fume hoods and PPE (gloves, goggles) due to bromine’s volatility and toxicity .

- Store compounds in airtight, light-resistant containers to prevent degradation .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Critical Details :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.